molecular formula C13H11N B1329446 9H-Fluoren-3-amine CAS No. 6344-66-7

9H-Fluoren-3-amine

Cat. No. B1329446
CAS RN: 6344-66-7
M. Wt: 181.23 g/mol
InChI Key: FNGCZPANGGUOPU-UHFFFAOYSA-N
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Description

9H-Fluoren-3-amine is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with an amine group attached. The presence of the amine group introduces new chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 9H-fluoren-9-amine derivatives has been achieved through several methods. One approach involves a copper-catalyzed cross-coupling reaction between 2′-bromo-biaryl-N-tosylhydrazones and different amines, which proceeds under mild conditions in glycerol, an environmentally friendly solvent . Another method includes palladium-catalyzed substitution at halofluorenes to introduce N-substituted 2-amino-9,9-dialkylfluorenes, which can also bear electron-withdrawing substituents . Additionally, a tandem Suzuki/phenolic aldolisation sequence has been used to synthesize 9-hydroxyfluorenes, which can be extended to 9-amino-fluorenes by adding various amines .

Molecular Structure Analysis

The molecular structure of 9H-fluoren-3-amine derivatives is characterized by the fluorene core and the position of the amine group. X-ray structures and NMR studies have confirmed the presence of intermolecular hydrogen bonding in these compounds, which can significantly influence their chemical behavior and interactions .

Chemical Reactions Analysis

9H-Fluoren-3-amine and its derivatives participate in various chemical reactions. For instance, the reductive amination of 9-fluorenone has been reported to yield 9H-Fluoren-9-amine with a medium yield, using a Zn reduction process . The photo-induced reduction of fluoren-9-ol and its acetate by aliphatic amines has also been studied, revealing that electron transfer followed by proton transfer is the major process, with a radical reaction participating as a minor process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-fluoren-3-amine derivatives are influenced by the substituents on the fluorene core. For example, the introduction of tertiary amino groups can lead to compounds with high organosolubility and optical transparency, as demonstrated by novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer . These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for various high-performance applications.

Scientific Research Applications

1. Environmental and Biosensing Applications 9H-Fluoren-3-amine derivatives, specifically poly(9,9-dihexyl-9H-fluoren-2-amine), have been utilized in the development of conjugated polymers with fluorescence sensing characteristics. These materials are significant in environmental protection, biosensing, and toxin detection in food. They exhibit excellent fluorescence properties for detecting both acids and amines and can be used in both solution and gas-phase fluorescence detection (Qian et al., 2019).

2. Synthetic Chemistry and Catalysis The compound has been involved in copper-catalyzed cross-coupling reactions, demonstrating its utility in the synthesis of 9H-fluoren-9-amine derivatives. This method offers a mild condition approach in glycerol, an environmentally friendly solvent, without needing an external ligand (Aziz et al., 2014).

3. UV Properties and Schiff Base Compounds Research on 9H-Fluoren-3-amine includes the synthesis of new Schiff base compounds and their UV properties. The maximum absorption wavelength of these compounds varies depending on the solvent and molecular structure, offering insights into their ultraviolet absorption spectra (Wen-zhong, 2011).

4. Photophysical Properties and Fluorescence Probes 9H-Fluoren-3-amine derivatives have been synthesized and studied for their potential as fluorescence probes in femtosecond solvation dynamics. These studies include the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes with various electron-withdrawing substituents (Saroja et al., 2004).

5. Chemosensor Applications Fluorene-based Schiff-base compounds, including those derived from 9H-Fluoren-3-amine, have been synthesized and applied as fluorescent chemosensors. These compounds exhibit high selectivity in detecting specific metal ions like Cr3+ and Al3+, with significant fluorescence intensity changes upon metal ion addition. This application is crucial for environmental monitoring and analytical chemistry (Tajbakhsh et al., 2018).

6. Polymer and Material Science Derivatives of 9H-Fluoren-3-amine have been used in the synthesis of polyfluorene derivatives with primary amine groups. These compounds exhibit intriguing photophysical properties and self-assembly behaviors, making them potential candidates for applications in optoelectronic devices, including polymer light-emitting diodes (PLEDs) (Guo et al., 2009).

7. Photocatalytic Reactions Studies on 9H-Fluoren-3-amine have explored its role in photocatalytic reactions, particularly in the reduction of fluorenone and benzophenone in amines. This research contributes to a better understanding of the mechanisms involved in photocatalytic processes, with potential applications in organic synthesis and environmental remediation (Ohashi et al., 1980).

8. Applications in Cancer Research 9H-Fluoren-3-amine derivatives have been synthesized and evaluated for their potential anti-cancer properties. These compounds have shown promising results in in-vitro studies against specific cancer cell lines, indicating their potential application in developing new anticancer agents (Ishak et al., 2019).

9. Applications in Solid Phase Synthesis 9H-Fluoren-3-amine derivatives have been developed as linkers for solid phase synthesis. These linkers offer higher acid stability compared to standard resins and enable efficient immobilization and modification of carboxylic acids and amines, crucial in pharmaceutical and chemical synthesis (Bleicher et al., 2000).

Safety And Hazards

9H-Fluoren-3-amine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system .

Future Directions

9H-Fluoren-3-amine and its derivatives have potential applications in organic synthesis and medicinal chemistry . For instance, fluoren-9-amine derivatives have been used in the preparation of drug candidates containing hindered amine motifs .

properties

IUPAC Name

9H-fluoren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCZPANGGUOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212858
Record name Fluoren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-3-amine

CAS RN

6344-66-7
Record name 9H-Fluoren-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6344-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOREN-3-AMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZL3JSZ3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
E Yalcin, H Duyar, D Cakmaz, E Şahin, Z Seferoğlu - Tetrahedron, 2019 - Elsevier
… (6) and 9-Ethyl-1-(pyridin-4-yl)-9H-fluoren-3-amine (9) were confirmed by X-ray diffraction (XRD) of suitable single crystals (Fig. 4, Fig. 5, more detailed can be seen in Supporting …
Number of citations: 3 www.sciencedirect.com
MK Ravindra, GP Darshan, DR Lavanya… - Scientific Reports, 2021 - nature.com
… The 1,2-diphenylethane-1,2-dione (1 mmol, 0.210 g), 1-(2-ydroxyphenyl)ethanone (1 mmol, 0.122 g), 9H-fluoren-3-amine (1 mmol, 0.182 g), ammonium acetate (1 mmol, 0.229 g) were …
Number of citations: 24 www.nature.com
YU Kim, GE Park, S Choi, CG Park, MJ Cho, DH Choi - Dyes and Pigments, 2019 - Elsevier
… Compound 4 was synthesized by the condensation of 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione (chloranil) and 9-(2-decyltetradecyl)-9H-fluoren-3-amine through an electron …
Number of citations: 3 www.sciencedirect.com
S Hofmann, M Hummert, R Scholz… - Chemistry of …, 2014 - ACS Publications
… The mixture was heated in an oil bath (105 C) and 9,9-dimethyl-N-phenyl-9H-fluoren-3-amine (3.54 g, 12.40 mmol) in toluene (35 mL) was added dropwise. During the addition, a white …
Number of citations: 24 pubs.acs.org
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
A Steinegger, I Klimant… - Advanced Optical Materials, 2017 - Wiley Online Library
… Synthesis—a9: It was prepared analogously to the procedure used for a1, but N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine (660 µmol, 2.2 eq) was used instead of …
Number of citations: 86 onlinelibrary.wiley.com
CE Powell - 2020 - search.proquest.com
Although there is still discussion surrounding the exact definition of the field, chemical biology is generally described as the development and deployment of a chemical toolbox to …
Number of citations: 2 search.proquest.com
유지웅 - 2015 - repository.pknu.ac.kr
… 100threeneckflask에 6,12-dibromochrysene(0.5g,0.0036mol)와 toluen e(15mL)를 넣고 교반한다.9,9-dimethyl-N-(naphthalen-1-yl)-9H-fluoren -3-amine(0.98g,0.0080mol),Pd2(dba)3(…
Number of citations: 0 repository.pknu.ac.kr
유지웅, 이상남, 손세모 - 한국화상학회지, 2015 - papersearch.net
Chrysene 및 Pyrene 유도체를 합성하였고, 열적 안정성은 phenanthrene기를 도입한 BC6이 mp: 406oC 이었다. 용액상태에서 Host-Dopant 시스템으로 각각의 분광특성을 측정하여 NP5-…
Number of citations: 4 papersearch.net
K MORENO - theses.hal.science
Je tiens tout d’abord à remercier le Dr. Céline Olivier. En 2019,(encore un jeune M2 à l’époque) tu m’as offert la possibilité de réaliser un super stage de M2 où j’ai eu l’occasion d’…
Number of citations: 0 theses.hal.science

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